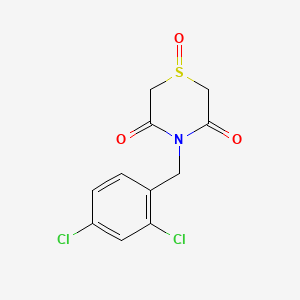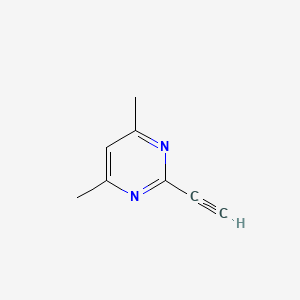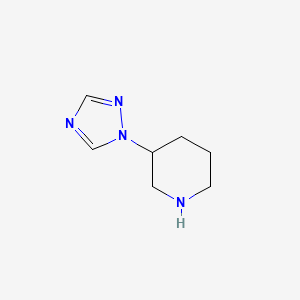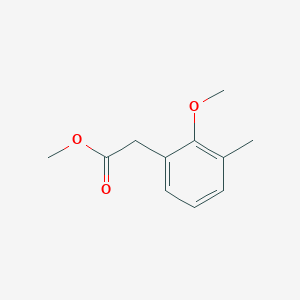
4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It’s a common ingredient in throat lozenges .
Synthesis Analysis
The synthesis of 2,4-Dichlorobenzyl chloride involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride . Another method involves the direct ammoxidation of 2,4-dichlorobenzyl chloride .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dichlorobenzyl alcohol is 177.03 g/mol .Aplicaciones Científicas De Investigación
1. Heterocyclic Compound Synthesis and Functionalization
Research indicates the significant role of heterocyclic compounds like thiazinanes and derivatives in drug development for various diseases. They have been found effective in treatments including anti-HIV, analgesic, antibiotic, and anticoagulant activities. The focus has been on the synthetic approaches and chemical reactivity of thiazinane derivatives, showcasing their potential in medicinal chemistry (Hassan et al., 2020). The synthetic versatility of thiazinanes is further exemplified by studies demonstrating the synthesis of various thiazinane-based compounds, including 1,3,5-triazanes and thiazolidines, which exhibit a range of biological activities (Burford et al., 2005), (Ibrahim et al., 2011).
2. Advanced Polymer Synthesis
Thiazinane derivatives play a crucial role in the synthesis of advanced polymers. A notable example is the synthesis of hyperbranched polyimides with excellent solubility and thermal stability, derived from thiazinane-based monomers. These polymers demonstrate potential applications in various high-performance materials due to their desirable properties (Rigana et al., 2016).
3. Development of Novel Catalysts
Thiazinane-based compounds have been explored as novel catalysts in chemical synthesis. For instance, thiazinane derivatives have been used as efficient catalysts for synthesizing other heterocyclic compounds, demonstrating their utility in facilitating complex chemical reactions (Karimi-Jaberi et al., 2012).
4. Antimicrobial Agent Synthesis
Research has shown the potential of thiazinane derivatives in developing antimicrobial agents. Novel thiazoles and thiazolidines have been synthesized, exhibiting promising antibacterial and antifungal activities, indicating their potential in addressing antimicrobial resistance (Karegoudar et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of 4-(2,4-Dichlorobenzyl)-1λ~4~,4-thiazinane-1,3,5-trione is bacteria and viruses associated with mouth and throat infections . It acts as a mild antiseptic, demonstrating a broad spectrum of activity against these pathogens .
Mode of Action
The compound interacts with its targets by denaturing external protein spikes, causing a pH-induced rearrangement of the tertiary structure of attachment proteins, or exerting a selective effect on viral lipid membranes/protein–lipid interaction . Additionally, it may act as a sodium channel blocker, potentially relieving symptoms due to inflammation .
Biochemical Pathways
Its antiseptic action suggests that it disrupts the normal functioning of bacterial cells and viruses, leading to their death .
Pharmacokinetics
Upon administration, 4-(2,4-Dichlorobenzyl)-1λ~4~,4-thiazinane-1,3,5-trione is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose , indicating its sustained presence in the oral cavity for effective action.
Result of Action
The molecular and cellular effects of the compound’s action include the death of bacteria and viruses associated with mouth and throat infections . This leads to the alleviation of symptoms such as sore throat and mouth infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,4-Dichlorobenzyl)-1λ~4~,4-thiazinane-1,3,5-trione. For instance, the compound is classified as harmful if swallowed and causes serious eye damage . It is also harmful to aquatic life with long-lasting effects . Therefore, its use should be carefully managed to avoid unintended exposure and environmental contamination.
Safety and Hazards
Direcciones Futuras
There’s ongoing research into the potential therapeutic applications of compounds similar to 2,4-Dichlorobenzyl alcohol. For example, the replacement of the 2,4-dichlorobenzyl group in the miconazole structure with a 2-(3-chlorothienyl)-methyl moiety gave tioconazole, a new broad-spectrum antifungal agent .
Propiedades
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-8-2-1-7(9(13)3-8)4-14-10(15)5-18(17)6-11(14)16/h1-3H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHHZNNAIKNKLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-methylphenyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B2416438.png)
![(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2416439.png)
![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)
![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)


![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)
![6-chloro-N-(2-{2-[(6-chloropyridin-2-yl)formamido]ethoxy}ethyl)-N-(propan-2-yl)pyridine-2-carboxamide](/img/structure/B2416452.png)

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2416454.png)
![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)

![2-(1,2,4-Triazol-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2416457.png)